![molecular formula C9H14O B12277456 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one](/img/structure/B12277456.png)
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one is an organic compound that belongs to the family of bicyclic bridged compounds. This compound is characterized by its unique bicyclo[1.1.1]pentane framework, which consists of three interconnected rings of four carbon atoms each. The compound’s structure imparts significant strain, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one typically involves the following methods:
Carbene Insertion: One of the primary methods for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: Another practical and scalable method involves radical or nucleophilic addition across the central bond of [1.1.1]propellane.
These methods are favored due to their efficiency and scalability, making them suitable for both laboratory and industrial production.
Analyse Des Réactions Chimiques
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying strain effects and reactivity.
Mécanisme D'action
The mechanism by which 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites, influencing the activity of enzymes, receptors, or other proteins. This interaction can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes .
Comparaison Avec Des Composés Similaires
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a bioisostere for phenyl rings.
Bicyclo[1.1.1]pentylamine: A derivative used in the synthesis of antibacterial agents and click chemistry applications.
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate: A precursor for various substituted BCP frameworks.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-(1-bicyclo[1.1.1]pentanyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H14O/c1-6(2)8(10)9-3-7(4-9)5-9/h6-7H,3-5H2,1-2H3 |
Clé InChI |
GSNBDFQXZDJAQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C12CC(C1)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


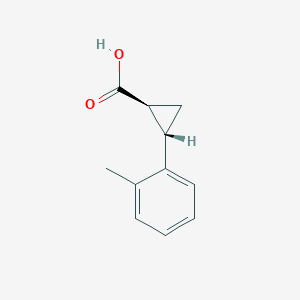

![2-[(4-Bromophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12277393.png)
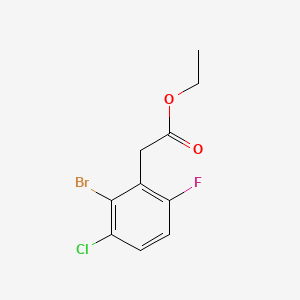
![2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-(2,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12277400.png)
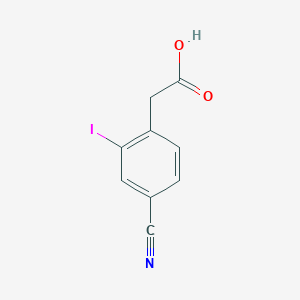
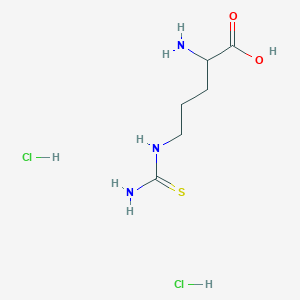
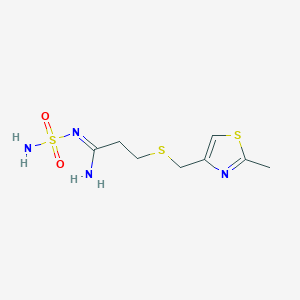
![5-chloro-N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12277414.png)
![10,13-Dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12277419.png)
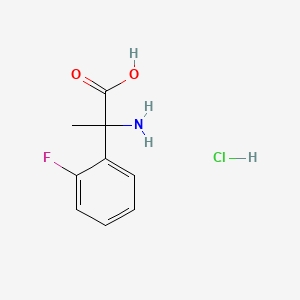
![Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]-](/img/structure/B12277435.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B12277441.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12277448.png)
